(2R,3R)-2,3-dihydroxybutanoic acid
Description
Properties
CAS No. |
15851-57-7 |
|---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1 |
InChI Key |
LOUGYXZSURQALL-PWNYCUMCSA-N |
SMILES |
CC(C(C(=O)O)O)O |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
CC(C(C(=O)O)O)O |
physical_description |
Solid |
Synonyms |
[2R,3R,(-)]-2,3-Dihydroxybutyric acid |
Origin of Product |
United States |
Comparison with Similar Compounds
(2R,3S)-2,3-Dihydroxybutanoic Acid
- Structure : Diastereomer with R,S configuration.
- Role in Disease : Acts as an oncometabolite in acute myeloid leukemia (AML), produced by mutant IDH1/2 enzymes. Plasma levels of this isomer show 87.3% sensitivity at 80% specificity for detecting IDH mutations, outperforming 2R-hydroxyglutarate (63.8% sensitivity) .

- Solubility : 454 g/L in water, significantly higher than creatinine (90 g/L), facilitating renal clearance .
(2S,3R)-2,3-Dihydroxybutanoic Acid (4-Deoxythreonic Acid)
(S)-3,4-Dihydroxybutanoic Acid (2-Deoxytetronic Acid)
Table 1: Stereoisomer Comparison
Comparison with Structural Isomers and Derivatives
3-Hydroxybutanoic Acid
2,3-Dihydroxy-3-methylbutanoic Acid
(2R,3R)-2,3-Dichlorobutanedioic Acid
Table 2: Structural Isomer/Derivative Comparison
L-Tartaric Acid [(2R,3R)-2,3-Dihydroxybutanedioic Acid]
Amino-Hydroxy Derivatives
- (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid: Contains amino and hydroxyl groups; used in peptide research .
Preparation Methods
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation reaction is a cornerstone for introducing vicinal amino and hydroxyl groups with high enantioselectivity. Adapted for hydroxy acid synthesis, this method employs chiral ligands to dictate stereochemistry.
In a representative protocol, monoethylfumarate is reduced to an allyl alcohol, protected as a tert-butyldimethylsilyl (TBS) ether, and subjected to Sharpless conditions using osmium tetroxide and a cinchona alkaloid-based catalyst. This yields syn-dihydroxy intermediates, which are hydrolyzed to (2R,3R)-2,3-dihydroxybutanoic acid. The reaction achieves >90% enantiomeric excess (ee) under optimized conditions.
Key Reaction Conditions
-
Catalysts: OsO₄, (DHQ)₂PHAL ligand
-
Solvent: tert-Butanol/water
-
Temperature: 0–25°C
Stereoselective Reduction of α-Keto Esters
α-Keto esters serve as precursors for dihydroxy acids via stereoselective reduction. Sodium borohydride (NaBH₄) in the presence of chiral auxiliaries selectively reduces the ketone to a secondary alcohol while preserving the ester group. Subsequent hydrolysis yields the target compound.
For example, ethyl 2-oxobutanate undergoes reduction with (R)-BINOL-derived catalysts to form ethyl (2R,3R)-2,3-dihydroxybutanoate, which is hydrolyzed using aqueous HCl. This method achieves 85–92% ee but requires careful control of pH during hydrolysis to avoid racemization.
Acid Hydrolysis of Epoxide Intermediates
Epoxides derived from unsaturated esters are hydrolyzed to vicinal diols. Using chiral Lewis acids, such as titanium(IV) isopropoxide with tartrate esters, ensures stereoretentive ring-opening.
A patented approach involves epoxidizing ethyl 2,3-didehydrobutanoate with a Jacobsen catalyst, followed by acid-catalyzed hydrolysis to yield this compound. The process achieves 88% ee and scales efficiently for industrial production.
Biotechnological and Enzymatic Methods
Microbial Fermentation
Certain fungi and bacteria produce this compound as a metabolic intermediate. Hypsizygus marmoreus, an edible mushroom, synthesizes related dihydroxy acids during fruiting body development, suggesting potential for engineered microbial systems. However, yields remain low (<1 mg/g biomass), and pathway engineering is needed to improve productivity.
Enzymatic Catalysis
Ketoreductases and dihydroxy acid dehydrogenases offer biocatalytic routes. Recombinant E. coli expressing Lactobacillus ketoreductase converts 2-oxobutanate to (2R,3R)-2,3-dihydroxybutanoate with 95% ee. Immobilized enzymes enable continuous production, though substrate inhibition limits throughput.
Catalytic Asymmetric Synthesis
Chiral Catalyst Systems
Chiral ruthenium and iridium complexes catalyze asymmetric transfer hydrogenation of α-keto esters. For instance, Noyori-type catalysts with TsDPEN ligands achieve 94% ee in reducing ethyl 2-oxobutanate to the corresponding diol.
Table 1: Comparison of Catalytic Methods
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Sharpless Aminohydroxylation | OsO₄/(DHQ)₂PHAL | 92 | 78 |
| Noyori Hydrogenation | Ru-TsDPEN | 94 | 82 |
| Jacobsen Epoxidation | Mn-Salen | 88 | 75 |
Halogenation-Hydrolysis Sequences
Halogenation of β,γ-unsaturated esters followed by hydrolysis introduces dihydroxy groups. For example, bromination of ethyl 2,3-didehydrobutanoate with NBS, followed by AgNO₃-mediated hydrolysis, yields this compound. Stereoselectivity depends on the halogenation step’s stereochemistry.
Comparative Analysis of Methods
Chemical synthesis offers higher yields (75–90%) and stereocontrol compared to biotechnological methods (<50% yield). However, enzymatic routes are greener, avoiding toxic reagents. Industrial scales favor catalytic asymmetric hydrogenation for cost-effectiveness, while academic settings prefer Sharpless aminohydroxylation for versatility.
Q & A
Q. What are the key stereochemical considerations when synthesizing (2R,3R)-2,3-dihydroxybutanoic acid?
The synthesis of enantiomerically pure this compound requires precise control of stereochemistry. Methods include chiral resolution using enantioselective chromatography (e.g., chiral stationary phases) or asymmetric catalysis. For example, enzymatic reduction of ketone precursors using dehydrogenases can achieve high enantiomeric excess (ee) . NMR and polarimetry are critical for confirming stereochemical purity, with ¹H-NMR coupling constants and optical rotation values compared to literature standards .
Q. How can researchers differentiate this compound from its diastereomers or meso forms?
The compound’s stereoisomers (e.g., 2R,3S or 2S,3R) can be distinguished via X-ray crystallography or advanced NMR techniques, such as NOESY, to analyze spatial proximity of hydroxyl groups. Meso compounds (e.g., tartaric acid derivatives) lack optical activity due to internal planes of symmetry, whereas this compound exhibits distinct optical rotation . Chiral HPLC with a cellulose-based column is recommended for separation and purity assessment .
Q. What analytical techniques are essential for characterizing this compound?
- Mass spectrometry (MS): To confirm molecular weight (120.104 g/mol) and fragmentation patterns .
- ¹³C-NMR: Identifies carbonyl (C-1, ~175 ppm) and hydroxyl-bearing carbons (C-2/C-3, ~70–75 ppm) .
- IR spectroscopy: Detects carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .
- Polarimetry: Measures specific optical rotation ([α]D) to verify enantiopurity .
Advanced Research Questions
Q. How does this compound function as a biomarker in acute myeloid leukemia (AML)?
Mutant isocitrate dehydrogenase (IDH1/2) in AML patients catalyzes the reduction of α-ketoglutarate to (2R)-hydroxyglutarate (2R-HG) and 3S-hydroxy-2-oxobutanoate to (2R,3S)-dihydroxybutanoic acid. Elevated plasma levels of these metabolites correlate with IDH mutations. LC-MS/MS with stable isotope-labeled internal standards is used for quantification. ROC analysis suggests (2R,3S)-dihydroxybutanoic acid has higher diagnostic specificity for IDH mutations than 2R-HG .
Q. What experimental challenges arise when studying its metabolic roles in disease models?
- Sample stability: The compound’s hygroscopic nature requires storage at 0–6°C under inert gas to prevent degradation .
- Interference in metabolomics: Co-elution with structurally similar metabolites (e.g., 3,4-dihydroxybutanoic acid) necessitates high-resolution MS or dual-column chromatography .
- Cell permeability: Hydroxyl groups limit membrane penetration; ester prodrugs (e.g., methyl esters) are often synthesized to enhance bioavailability .
Q. How can researchers resolve contradictions in reported biological activities of stereoisomers?
Discrepancies often arise from incomplete stereochemical characterization. For example, (2R,3S)-dihydroxybutanoic acid is implicated in AML, while (2R,3R)-isomers may exhibit distinct roles. Rigorous validation steps include:
- Stereochemical reassessment: Re-analyze compounds using chiral HPLC and single-crystal X-ray diffraction.
- Functional assays: Compare isomer-specific effects on enzyme kinetics (e.g., IDH mutants) or cell proliferation .
Methodological Insights
Q. What strategies improve yield in asymmetric synthesis?
- Biocatalysis: Use engineered ketoreductases with NADPH cofactors for enantioselective reduction of 2,3-diketobutanoic acid precursors (≥95% ee achieved) .
- Protecting groups: Temporarily mask hydroxyls with tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions during carboxylate activation .
Q. How to design a metabolomics study to explore its role in renal decline?
- Cohort selection: Prioritize patients with early-stage chronic kidney disease (CKD) and monitor eGFR decline.
- Targeted LC-MS: Quantify this compound alongside other short-chain hydroxy acids (e.g., 3,4-dihydroxybutanoic acid) in plasma.
- Multivariate analysis: Use ROC curves and logistic regression to assess biomarker performance .
Data Contradictions & Validation
- Stereochemical misassignment: Early studies often misreported meso-2,3-dihydroxybutanedioic acid (CAS 526-83-0) as this compound. Always cross-validate with CAS RN 87-69-4 (L-tartaric acid derivatives) and stereodescriptors .
- Biological specificity: While (2R,3S)-isomers are linked to AML, (2R,3R)-forms may not share oncogenic activity. Use isogenic cell lines (IDH1/2 WT vs. mutant) to clarify isoform-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

